2-Acetyl-3,4,5,6-tetrahydropyridine - 27300-27-2

2-Acetyl-3,4,5,6-tetrahydropyridine

Catalog Number: EVT-372240
CAS Number: 27300-27-2
Molecular Formula: C7H11NO
Molecular Weight: 125.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Acetyl-3,4,5,6-tetrahydropyridine, also known as 2-Acetyl-3,4,5,6-tetrahydropyridine, is a heterocyclic organic compound. It is a key aroma compound responsible for the characteristic "mousy" off-flavor found in certain wines and foods. [, , ] This undesirable aroma can significantly impact the quality and consumer acceptance of these products. []

Synthesis Analysis
  • Microbial Synthesis: 2-Acetyl-3,4,5,6-tetrahydropyridine can be synthesized by certain microorganisms, including species of Brettanomyces yeast and Lactobacillus bacteria. [] These microorganisms can produce this compound during the fermentation process of wine and potentially other food products. [, ]
Physical and Chemical Properties Analysis
  • Volatility: It exhibits significant volatility, as evidenced by its presence in the headspace of affected products and its detection through gas chromatography-mass spectrometry (GC-MS). [, , ]
  • Odor: Characterized by a strong "mousy," "roasted," or "caramel" aroma, even at low concentrations. [, , , ]
Applications
  • Food Science and Technology:

    • Flavor Research: 2-Acetyl-3,4,5,6-tetrahydropyridine serves as a crucial marker for identifying and understanding off-flavors in food products, particularly in wine. [, , ]
    • Quality Control: Its presence in wine, detected through methods like GC-MS, can indicate spoilage or undesirable microbial activity. [, , ] This allows for quality control measures to be implemented during wine production and storage.
  • Plant Science:

    • Aroma Profiling: Identified as a potential aroma compound in Strobilanthes tonkinensis leaves, contributing to its unique scent. []
    • Chemotaxonomy: May serve as a potential chemotaxonomic marker for certain plant species like Strobilanthes nivea, aiding in their identification and classification. []

2-Acetyl-1,4,5,6-tetrahydropyridine

Compound Description: 2-Acetyl-1,4,5,6-tetrahydropyridine is another compound identified as a causative agent for the "mousy" taint in wines. [, , , ] It is also found in hazelnut volatiles and contributes to a caramel aroma. []

Relevance: This compound is structurally very similar to 2-Acetyl-3,4,5,6-tetrahydropyridine, differing only in the position of the double bond within the tetrahydropyridine ring. Both isomers are produced by Brettanomyces yeast and certain Lactobacillus species during wine spoilage, contributing to the undesirable "mousy" off-flavor. [, ] They are also both identified as key odorants in hazelnuts. []

4-Ethylphenol

Compound Description: 4-Ethylphenol is a phenolic compound known to contribute to off-flavors in wine, often described as "mousy", "smoky", "burnt plastic", or "barnyard". []

Relevance: While not structurally similar to 2-Acetyl-3,4,5,6-tetrahydropyridine, 4-ethylphenol is produced by the same spoilage organism, Brettanomyces yeast, and contributes to similar undesirable sensory characteristics in wine. []

4-Ethylguaiacol

Compound Description: Similar to 4-ethylphenol, 4-ethylguaiacol is another phenolic compound produced by Brettanomyces yeast in wine. It also contributes to negative sensory attributes, often described as "mousy", "smoky", "burnt plastic", "barnyard", "horse sweat", "leather", or "wet wool". []

Relevance: Like 4-ethylphenol, 4-ethylguaiacol is not structurally related to 2-Acetyl-3,4,5,6-tetrahydropyridine but is produced by the same spoilage organism (Brettanomyces yeast) and contributes to a similar range of undesirable sensory defects in wine. []

Acetic Acid

Compound Description: Acetic Acid is a simple organic acid that is a byproduct of Brettanomyces yeast metabolism in wine. Elevated levels of acetic acid can contribute to a vinegary off-flavor. []

Relevance: Although structurally dissimilar to 2-Acetyl-3,4,5,6-tetrahydropyridine, acetic acid is relevant because it is another compound produced by Brettanomyces yeast during wine spoilage, highlighting the multifaceted nature of this yeast's impact on wine quality. []

1-(3,4,5,6-Tetrahydro-2-pyridyl)-1-propanone

Compound Description: This compound, along with 1-(1,4,5,6-tetrahydro-2-pyridyl)-1-propanone, constitute the major volatile compounds found in Strobilanthes tonkinensis leaves. []

Relevance: Both 1-(3,4,5,6-Tetrahydro-2-pyridyl)-1-propanone and 2-Acetyl-3,4,5,6-tetrahydropyridine share a tetrahydropyridine ring structure, suggesting a potential biogenetic relationship and common metabolic pathways within the plant. []

1-(1,4,5,6-Tetrahydro-2-pyridyl)-1-propanone

Compound Description: This compound is a major volatile component of Strobilanthes tonkinensis leaves, contributing to its characteristic aroma. []

Relevance: Similar to 1-(3,4,5,6-Tetrahydro-2-pyridyl)-1-propanone, it shares a tetrahydropyridine ring structure with 2-Acetyl-3,4,5,6-tetrahydropyridine, suggesting potential biogenetic links and shared metabolic pathways. []

Ethyl Pipecolinate

Compound Description: Ethyl pipecolinate is a minor volatile compound identified in Strobilanthes tonkinensis leaves. []

Relevance: Although not directly discussed, its presence alongside 2-Acetyl-3,4,5,6-tetrahydropyridine in Strobilanthes tonkinensis suggests a potential biosynthetic relationship or shared metabolic pathways within the plant. []

2-Propionyl-3,4,5,6-tetrahydropyridine and 2-Propionyl-1,4,5,6-tetrahydropyridine

Compound Description: These two compounds are structural analogs of 2-Acetyl-3,4,5,6-tetrahydropyridine, identified as primary aromatic constituents in Niamhom (Strobilanthes nivea Craib) leaves. []

Relevance: These compounds are particularly relevant due to their structural similarity to 2-Acetyl-3,4,5,6-tetrahydropyridine. The only difference lies in the acyl group attached to the tetrahydropyridine ring, with a propionyl group instead of an acetyl group. This close structural resemblance suggests a shared biosynthetic pathway and possibly similar aromatic properties. []

2-Acetyl-1-pyrroline

Compound Description: This compound is a key odorant in raw hazelnuts, imparting a popcorn-like aroma. []

Relevance: While structurally different from 2-Acetyl-3,4,5,6-tetrahydropyridine, 2-acetyl-1-pyrroline is relevant as it highlights the complex mixture of volatile compounds that contribute to the overall aroma profile of hazelnuts, where 2-Acetyl-3,4,5,6-tetrahydropyridine is also a key odorant. []

2-Propionyl-1-pyrroline

Compound Description: This compound is formed during the roasting of hazelnuts, contributing to the pleasant aroma of roasted nuts with a popcorn-like scent. []

n-Propanol

Compound Description: N-propanol is an alcohol that can be metabolized by certain microorganisms. []

Relevance: In the context of the research, n-propanol was used as a substitute for ethanol to understand its role in the formation of 2-Acetyl-3,4,5,6-tetrahydropyridine and its analogs. This substitution led to the production of propionyl analogs of the mousy-smelling compounds, indicating the involvement of the alcohol moiety in their biosynthesis. []

Properties

CAS Number

27300-27-2

Product Name

1-(3,4,5,6-Tetrahydro-2-pyridinyl)ethanone

IUPAC Name

1-(2,3,4,5-tetrahydropyridin-6-yl)ethanone

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

InChI

InChI=1S/C7H11NO/c1-6(9)7-4-2-3-5-8-7/h2-5H2,1H3

InChI Key

GNZWXNKZMHJXNU-UHFFFAOYSA-N

SMILES

CC(=O)C1=NCCCC1

Synonyms

2-Acetyl-3,4,5,6-tetrahydropyridine

Canonical SMILES

CC(=O)C1=NCCCC1

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